5-Benzyloxy-6-isopropyl-1H-indole
Description
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-phenylmethoxy-6-propan-2-yl-1H-indole |
InChI |
InChI=1S/C18H19NO/c1-13(2)16-11-17-15(8-9-19-17)10-18(16)20-12-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3 |
InChI Key |
NWBKMZPNDCYTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Features
Key Observations:
- Lipophilicity: The isopropyl group at position 6 in the target compound increases steric bulk and lipophilicity compared to Compound 15, which has a polar carboxylic acid at position 2. This may enhance blood-brain barrier penetration or binding to hydrophobic enzyme pockets.
- In contrast, the 5-fluoro substituent in Compound 5b is electron-withdrawing, which may alter electronic properties and metabolic stability .
- Synthetic Complexity: Compound 5b, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieved a 42% yield due to multi-step functionalization at position 3 . In contrast, Compound 15 was synthesized via hydrolysis of a methyl ester with a 98% yield, demonstrating that substitution at position 2 (carboxylic acid) is synthetically straightforward compared to triazole-based modifications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Benzyloxy-6-isopropyl-1H-indole, and how can reaction conditions be optimized?
- Methodology : Start with indole derivatives functionalized at positions 5 and 5. A benzyloxy group can be introduced via nucleophilic substitution or Mitsunobu reaction using benzyl alcohol. The isopropyl group may be added via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization involves solvent selection (e.g., PEG-400/DMF mixtures enhance solubility ), temperature control (60–100°C), and catalysts (e.g., CuI for azide-alkyne cycloadditions ). Monitor reaction progress via TLC and purify via column chromatography with gradients like 70:30 ethyl acetate/hexane .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for indole core) and substituents (e.g., benzyloxy CH2 at δ 4.5–5.0 ppm, isopropyl CH3 at δ 1.2–1.4 ppm) .
- MS (FAB-HRMS) : Confirm molecular weight (e.g., [M+H]+ for C19H19NO2: 294.1489) .
- TLC : Use silica gel plates with UV visualization; Rf values depend on solvent polarity .
Q. What are the key physicochemical properties influencing solubility and stability?
- Data :
- Molecular weight : ~293.36 g/mol (estimated from analogs ).
- Melting point : Likely 190–200°C (similar to 5-Benzyloxy-1H-indole-2-carboxylic acid ).
- Solubility : Low in water; soluble in DMSO, DMF, or methanol. Stability tests under varying pH/temperature are critical for storage (e.g., -20°C, desiccated) .
Advanced Research Questions
Q. How does the spatial arrangement of benzyloxy and isopropyl groups affect biological activity?
- Experimental Design :
- Comparative studies : Synthesize analogs with substituents at different positions (e.g., 5-methoxy-6-hydroxyindole vs. 5-benzyloxy-6-isopropylindole) and test enzyme inhibition (e.g., cytochrome P450 assays) .
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., Flt3 kinase ). Correlate steric/electronic effects (e.g., benzyloxy bulkiness) with IC50 values .
Q. How can contradictions in reported bioactivity data be resolved?
- Analysis Framework :
- Reproducibility checks : Validate assays (e.g., cell viability via MTT) under identical conditions (e.g., cell line, incubation time) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM). Account for variables like impurity levels (e.g., HPLC purity >98% ) or solvent effects .
Q. What strategies optimize yield in multi-step syntheses while minimizing side reactions?
- Methodology :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during functionalization .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions. Monitor intermediates via LC-MS .
- Scale-up adjustments : Balance reaction time and temperature to prevent decomposition (e.g., 12-hour reactions at 60°C ).
Q. How do electronic effects of substituents influence spectroscopic signatures?
- Case Study :
- Benzyloxy group : Electron-donating effect deshields adjacent protons, shifting NMR peaks upfield .
- Isopropyl group : Causes splitting in 1H NMR (doublet of septets) and distinct 13C signals for CH(CH3)2 .
Data Contradiction and Validation
Q. How to address discrepancies in melting points or spectral data across studies?
- Validation Steps :
- Re-crystallization : Purify using solvents like ethyl acetate/hexane to remove impurities affecting melting points .
- Cross-lab collaboration : Share samples for independent NMR/MS validation .
Q. What statistical methods are suitable for analyzing dose-response variability in enzyme assays?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
